REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1[CH:20]=[CH:19][C:11]([O:12][CH2:13][CH2:14][NH:15][C:16](=O)[CH3:17])=[CH:10][CH:9]=1>CCOCC>[CH2:16]([NH:15][CH2:14][CH2:13][O:12][C:11]1[CH:10]=[CH:9][C:8]([CH3:7])=[CH:20][CH:19]=1)[CH3:17] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(OCCNC(C)=O)C=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir at ambient temp. for 24 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below 10° C
|
Type
|
CUSTOM
|
Details
|
After this time, quench the mixture with H2O
|
Type
|
FILTRATION
|
Details
|
filter the salts
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |